TDMASn (CAS 1066-77-9) solves the corrosion and thermal budget issues of tin halide/alkyl precursors in ALD/CVD. It eliminates HCl byproducts and enables low-temperature film growth. - Self-limiting chemistry at ≥50°C for SnO2, SnS, SnNx films. - Vapor pressure ~0.04 Torr at 40°C; compatible with standard bubblers. - Halogen-free; reduces chamber corrosion and substrate damage. - Suitable for 3D structures: battery electrodes, porous membranes.
Tetrakis(dimethylamino)tin (TDMASn, CAS 1066-77-9) is a highly volatile, halogen-free liquid organometallic precursor engineered for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of tin-containing thin films. Operating as a liquid at room temperature with a robust vapor pressure of approximately 0.04 Torr at 40 °C, TDMASn is easily delivered via standard stainless-steel bubblers without the risk of thermal degradation [1]. Unlike traditional alkyl tin or halide-based precursors, TDMASn features highly reactive Sn-N bonds that undergo facile ligand exchange with mild coreactants such as water, hydrogen peroxide, hydrogen sulfide, and ammonia. This unique reactivity profile makes it a critical procurement choice for semiconductor and energy storage applications requiring the conformal deposition of tin oxide (SnO2), tin sulfide (SnS), or tin nitride (SnNx) under strictly constrained thermal budgets [2].
Substituting TDMASn with cheaper, generic tin precursors like tin(IV) chloride (SnCl4) or tetramethyltin (SnMe4) introduces severe process limitations that compromise both equipment lifespan and device yield. SnCl4 generates highly corrosive hydrogen chloride (HCl) gas as a reaction byproduct, which etches vacuum chamber walls, degrades pump seals, and causes agglomeration on delicate substrates, while also risking chlorine incorporation into the final film [1]. Conversely, alkyl tin precursors such as SnMe4 possess strong Sn-C bonds that resist thermal decomposition, necessitating the use of harsh oxidants like ozone (O3) or plasma assistance, which can damage sensitive underlying layers. Procuring TDMASn eliminates these issues by providing a halogen-free pathway that reacts cleanly with mild oxidants, releasing only volatile, non-corrosive dimethylamine [1].
TDMASn exhibits extreme reactivity toward mild oxidants like H2O2, enabling the ALD of SnO2 at temperatures as low as 50 °C with a steady growth rate of 1.2 Å/cycle [1]. In contrast, traditional halogenated precursors like SnCl4 typically require deposition temperatures exceeding 300 °C to achieve comparable film growth without severe chlorine contamination. This drastic reduction in the thermal budget allows for the coating of highly temperature-sensitive substrates.
| Evidence Dimension | Minimum ALD Deposition Temperature (SnO2) |
| Target Compound Data | 50 °C (with H2O2, ~1.2 Å/cycle) |
| Comparator Or Baseline | SnCl4 (Requires >300 °C for thermal ALD) |
| Quantified Difference | >250 °C reduction in thermal budget |
| Conditions | Thermal ALD using H2O2 or H2O oxidants |
Enables conformal tin oxide coating on temperature-sensitive substrates such as polymers, organic semiconductors, and fragile nanostructures.
The use of SnCl4 in CVD and ALD processes inherently produces hydrogen chloride (HCl) gas as a reaction byproduct, which severely etches vacuum chamber walls and causes agglomeration on delicate substrates [1]. TDMASn is completely halogen-free, releasing only volatile dimethylamine during the ligand-exchange reaction. This eliminates the risk of HCl-induced corrosion and prevents halide incorporation into the deposited semiconductor films.
| Evidence Dimension | Reaction Byproduct Corrosivity |
| Target Compound Data | Dimethylamine (non-corrosive to ALD reactors) |
| Comparator Or Baseline | SnCl4 (Generates highly corrosive HCl gas) |
| Quantified Difference | Complete elimination of halide-induced etching |
| Conditions | Standard ALD/CVD vacuum processing |
Drastically reduces equipment maintenance costs and prevents chemical damage to sensitive underlying device layers.
Beyond oxides, TDMASn is highly effective for depositing non-oxide materials like tin nitride (SnNx). When reacted with ammonia (NH3), TDMASn enables the deposition of conformal SnNx films at exceptionally low temperatures (70–200 °C) with a growth rate of ~0.21 nm/cycle at 70 °C [1]. Traditional methods using SnCl4 or direct nitridation require temperatures exceeding 400 °C or high-pressure metathesis, making TDMASn uniquely suited for integrating these advanced materials into thermally restricted architectures.
| Evidence Dimension | Deposition Temperature for SnNx |
| Target Compound Data | 70–200 °C (with NH3) |
| Comparator Or Baseline | SnCl4 ammonolysis / direct nitridation (>400 °C) |
| Quantified Difference | >200 °C reduction in processing temperature |
| Conditions | Thermal ALD with NH3 coreactant |
Allows the procurement of a single versatile precursor for multiple material classes (oxides, sulfides, nitrides) in next-generation battery and semiconductor research.
Because TDMASn enables SnO2 deposition at temperatures as low as 50 °C[1], it is the optimal precursor for fabricating transparent conducting layers on thermally fragile substrates, such as flexible polymer displays or organic photovoltaic cells, where traditional high-temperature SnCl4 processes would destroy the underlying material.
The high vapor pressure and self-limiting surface chemistry of TDMASn make it highly suitable for coating complex 3D architectures. It is heavily utilized to deposit uniform SnO2 or SnS layers inside porous battery electrodes or anodic alumina membranes without the risk of HCl-induced agglomeration [1].
TDMASn is uniquely capable of reacting with NH3 and H2S at low temperatures to form SnNx and SnS thin films [2]. This makes it a critical procurement choice for developing advanced anode materials for lithium-ion and sodium-ion batteries, where precise thickness control and phase-selective deposition are required.
Flammable;Corrosive;Irritant